molecular formula C32H30I2N2O4 B12580709 2,9-Bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline CAS No. 184959-58-8

2,9-Bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline

Katalognummer: B12580709
CAS-Nummer: 184959-58-8
Molekulargewicht: 760.4 g/mol
InChI-Schlüssel: CXGWEKKILLCASS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,9-Bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline is a complex organic compound that features a phenanthroline backbone with two 2,9-bis[4-[2-(2-iodoethoxy)ethoxy]phenyl] substituents. This compound is commonly used as a ligand in coordination chemistry and is often employed in the synthesis of metal complexes for catalytic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with 4-[2-(2-iodoethoxy)ethoxy]phenyl groups under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

2,9-Bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products

Wissenschaftliche Forschungsanwendungen

2,9-Bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,9-Bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline involves its role as a ligand in coordination chemistry. The compound forms stable complexes with metal ions, which can then participate in various catalytic processes. The molecular targets include metal ions such as copper, palladium, and platinum, and the pathways involved include electron transfer and coordination bond formation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,9-Bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline is unique due to its phenanthroline backbone and the presence of two 2,9-bis[4-[2-(2-iodoethoxy)ethoxy]phenyl] substituents. This structure allows it to form stable complexes with a wide range of metal ions, making it highly versatile in coordination chemistry and catalytic applications .

Eigenschaften

CAS-Nummer

184959-58-8

Molekularformel

C32H30I2N2O4

Molekulargewicht

760.4 g/mol

IUPAC-Name

2,9-bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline

InChI

InChI=1S/C32H30I2N2O4/c33-15-17-37-19-21-39-27-9-3-23(4-10-27)29-13-7-25-1-2-26-8-14-30(36-32(26)31(25)35-29)24-5-11-28(12-6-24)40-22-20-38-18-16-34/h1-14H,15-22H2

InChI-Schlüssel

CXGWEKKILLCASS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C3=C1C=CC(=N3)C4=CC=C(C=C4)OCCOCCI)N=C(C=C2)C5=CC=C(C=C5)OCCOCCI

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.